molecular formula C10H11ClO4S B6249293 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride CAS No. 108356-42-9

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B6249293
CAS No.: 108356-42-9
M. Wt: 262.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzene, featuring an acetyl group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-acetyl-2-ethoxybenzene.

    Sulfonylation: The key step involves the introduction of the sulfonyl chloride group. This is usually achieved by reacting 5-acetyl-2-ethoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is typically carried out at low temperatures to prevent decomposition and side reactions.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the acetyl group to carboxylic acids or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols or thiols.

    Carboxylic Acids: Formed by oxidation of the acetyl group.

Scientific Research Applications

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-acetyl-2-ethoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with various nucleophilic species, resulting in the modification of the target molecules. The acetyl and ethoxy groups can also participate in further chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-2-methoxybenzene-1-sulfonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    5-acetyl-2-ethoxybenzene-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.

    5-acetyl-2-ethoxybenzene-1-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.

Uniqueness

5-acetyl-2-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both an acetyl and an ethoxy group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these functional groups makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

108356-42-9

Molecular Formula

C10H11ClO4S

Molecular Weight

262.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.